Acetyl sulfide
Overview
Description
Acetyl sulfide: is an organic compound with the chemical formula C4H6O2S acetic thioanhydride . This compound is characterized by the presence of an acetyl group bonded to a sulfur atom. This compound is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
For instance, some sulfur compounds have been found to target the two-spotted spider mite, Tetranychus urticae, a pest that poses a threat to sustainable crop production .
Mode of Action
For example, some sulfur compounds act as inhibitors of mitochondrial electron transport at complex I .
Biochemical Pathways
Sulfur compounds like acetyl sulfide may be involved in various biochemical pathways. One such pathway is the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . Another pathway involves the conversion of O-acetyl-Ser (OAS) that is formed from Ser, yielding Cys .
Pharmacokinetics
For instance, N-acetylcysteine is rapidly and extensively absorbed, with peak plasma concentrations generally occurring within 1.0 h .
Result of Action
For example, hydrogen sulfide (H2S), a sulfur compound, is involved in the whole life cycle of plants, regulating essential plant processes such as seed germination, root growth, flowering, and anti-aging of post-ripening .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sulfur assimilation in plants plays a key role in the sulfur cycle in nature. The inorganic sulfur in the environment, sulfate ion in soil and sulfur dioxide gas in the air, is fixed into Cys by the sulfur assimilation pathway in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl sulfide can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(CH3CO)2O+H2S→CH3COSCH3+CH3COOH
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Acetyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Thioesters and thioamides
Scientific Research Applications
Acetyl sulfide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
- Employed in the synthesis of unsymmetrical disulfides through cross-coupling reactions .
Biology:
- Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and enzyme interactions.
Medicine:
- Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry:
Comparison with Similar Compounds
Acetyl sulfide can be compared with other sulfur-containing compounds, such as:
Thioacetic acid (CH3COSH): Similar to this compound but contains a hydroxyl group instead of an acetyl group.
Dimethyl sulfide (CH3SCH3): A simple sulfur-containing compound with two methyl groups attached to the sulfur atom.
Sulfur dioxide (SO2): An inorganic sulfur compound with different chemical properties and reactivity.
Uniqueness: this compound is unique due to its acetyl group, which imparts distinct reactivity and chemical properties compared to other sulfur-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
S-acetyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQJLQPDJPRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186058 | |
Record name | Acetic thioanhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-39-1 | |
Record name | Ethanethioic acid, 1,1′-anhydrosulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3232-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic thioanhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic thioanhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic thioanhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetyl sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W3N6DYV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for acetyl sulfide?
A1: [] this compound can be synthesized by reacting thiolacetic acid with sodium arsenite. This reaction highlights the reactivity of thioacids with arsenic compounds and provides an alternative to the traditional synthesis using acetyl chloride and hydrogen sulfide.
Q2: How does the presence of this compound contribute to the aroma profile of degraded thiamin (vitamin B1)?
A2: [] Thermal degradation of thiamin, particularly under microwave heating, leads to the formation of various volatile sulfur-containing compounds, including this compound. Alongside other compounds like 2-methyl-3-furanthiol and 2-acetylthiophene, this compound contributes to the overall aroma profile of degraded thiamin, often described as "meaty".
Q3: Does this compound exhibit any unique photodissociation behavior?
A3: [] Yes, this compound exhibits distinct photodissociation characteristics when compared to other carbonyl compounds. Upon excitation to the (1)(n, π*)CO state and subsequent collision-induced internal conversion, it primarily dissociates via highly vibrational states of the ground electronic states. This contrasts with compounds like acetyl chloride, which show dominant fragment elimination from excited states.
Q4: Are there any spectroscopic data available for characterizing this compound?
A4: [] While a full spectroscopic analysis is not available in the provided literature, the electric dipole moment and conformation of this compound have been investigated. This suggests that structural studies on this compound have been conducted and could provide insights into its properties.
Q5: Can you elaborate on the reactivity of this compound with arsenic compounds?
A5: [] Interestingly, the initial hypothesis of this compound forming an acylcarbonium ion in the presence of arsenic sulfides (like As2S3) was disproven. Instead, reactions with arsenic trioxide (As2O3) are more favorable. While this compound itself doesn't directly react with As2O3, its precursor, thiolacetic acid, readily reacts to produce this compound. This implies a complex interplay between thioacids, arsenic compounds, and their respective reaction products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.